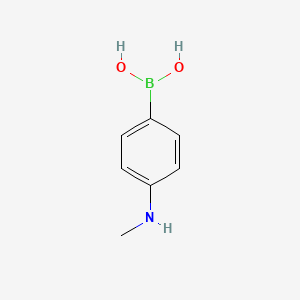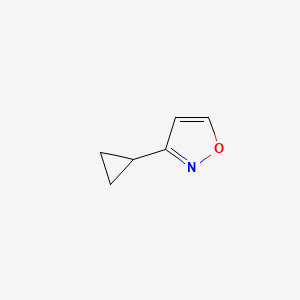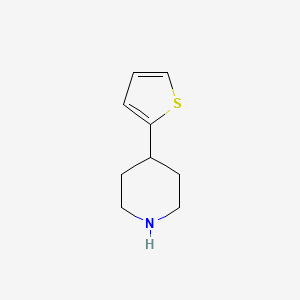
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine is a useful research compound. Its molecular formula is C18H18ClN3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis of New Compounds : A study by Belguedj et al. (2015) investigated the synthesis of new compounds using a pyridinium ylide, which led to the formation of a five-membered ring structure. This process highlights the versatility of such compounds in creating complex molecular architectures (Belguedj et al., 2015).
Development of Metal Complexes : Bortoluzzi et al. (2011) prepared new platinum(II) and palladium(II) complexes using tridentate N-donor ligands, demonstrating the potential of these compounds in forming stable and novel metal complexes (Bortoluzzi et al., 2011).
Fluorescent Sensor Development : Mac et al. (2010) synthesized a novel fluorescent dye based on a quinoline skeleton, which acts as a sensor for detecting small inorganic cations. This research underscores the utility of such compounds in creating sensitive and specific sensors (Mac et al., 2010).
Coordination Chemistry and Ligand Development
Ligands for Metal Complexes : Yang et al. (2017) synthesized compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions, highlighting the role of such compounds as ligands in metal complex formation (Yang et al., 2017).
Copper(II) Complex Synthesis : Agarwal et al. (2021) used phenol amine ligands to synthesize dinuclear copper(II) complexes, demonstrating the application of these compounds in creating sophisticated coordination structures (Agarwal et al., 2021).
Iron(II) Complex Studies : A study by Yu (2012) involved synthesizing a mononuclear iron(II) complex using a tripodal ligand, showcasing the potential for creating diverse metal complexes with specific coordination geometries (Yu, 2012).
Chemical Synthesis and Reactivity
Amination Reactions : Garlapati et al. (2012) explored the amination reactions of quinazolinone derivatives, emphasizing the reactivity and utility of such compounds in organic synthesis (Garlapati et al., 2012).
Diversity-Oriented Synthesis : Kantevari et al. (2011) achieved the synthesis of diverse pyridine and quinolinone analogues through the Bohlmann-Rahtz reaction, highlighting the compound's utility in creating a variety of chemical structures (Kantevari et al., 2011).
Antimicrobial Activity : Saeed-ur-Rehman et al. (2013) synthesized complexes of quinoline derivatives and tested their antimicrobial activity, showcasing the potential biomedical applications of these compounds (Saeed-ur-Rehman et al., 2013).
Catalysis and Polymerization
Catalysis in Polymerization : Shu Qiao et al. (2011) demonstrated the use of quinolin-8-amine derivatives in the catalysis of ring-opening polymerization, indicating the role of such compounds in industrial polymer production (Shu Qiao et al., 2011).
Nickel(II) Catalyzed Oligomerization : Obuah et al. (2014) used pyrazolylamine ligands in nickel(II) catalyzed ethylene oligomerization, highlighting the application in developing new catalytic processes (Obuah et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-12-6-13(2)16-8-15(18(19)22-17(16)7-12)11-21-10-14-4-3-5-20-9-14/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPQNXEZABRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)








![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)


